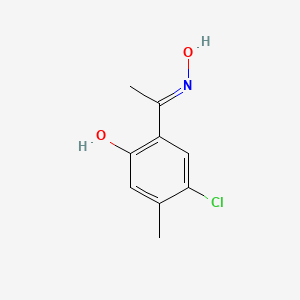
Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom, a hydroxyl group, and a methyl group The oxime functional group is attached to the ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxy-4-methylacetophenone.
Oxime Formation: The ketone group of the starting material is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous ethanol solution at a temperature of around 60-70°C for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The oxime group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Products may include 5-chloro-2-hydroxy-4-methylbenzoic acid.
Reduction: Products may include 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanamine.
Substitution: Products may include 1-(5-methoxy-2-hydroxy-4-methylphenyl)ethanone.
科学的研究の応用
Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, potentially inhibiting their activity. The chlorine and hydroxyl groups may also contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Chloro-2-hydroxyacetophenone: Lacks the methyl and oxime groups.
2-Acetyl-4-chlorophenol: Similar structure but without the oxime group.
5-Chloro-2-hydroxy-4-methylbenzoic acid: An oxidation product of the compound.
Uniqueness
Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of chlorine, hydroxyl, and methyl groups on the phenyl ring further enhances its versatility and applicability in various fields.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
4-chloro-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-9(12)7(4-8(5)10)6(2)11-13/h3-4,12-13H,1-2H3/b11-6+ |
InChIキー |
VUOCMVOURMNIFD-IZZDOVSWSA-N |
異性体SMILES |
CC1=CC(=C(C=C1Cl)/C(=N/O)/C)O |
正規SMILES |
CC1=CC(=C(C=C1Cl)C(=NO)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B13413054.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
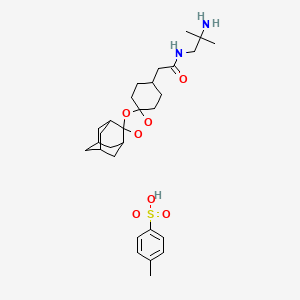
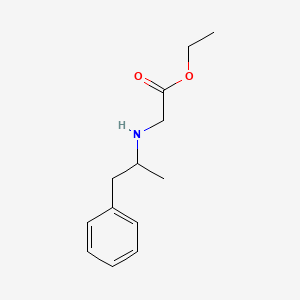
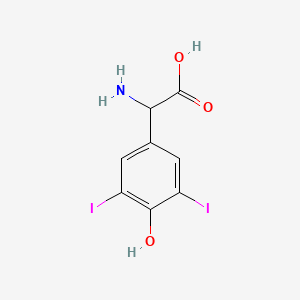
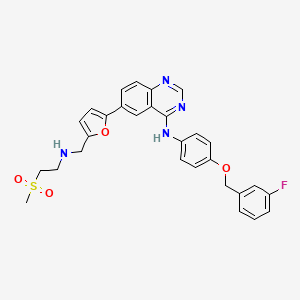
![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
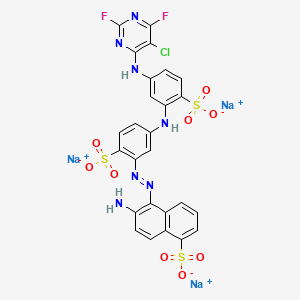

![[(4R,9R)-4-diphenylphosphanyloxyspiro[4.4]nonan-9-yl]oxy-diphenylphosphane](/img/structure/B13413108.png)
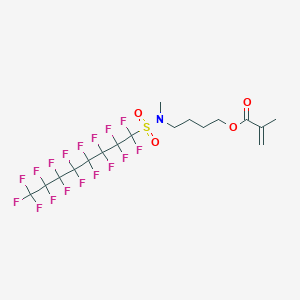
![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)

